molecular formula C11H17NO2 B2842699 1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305441-31-8

1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

货号 B2842699
CAS 编号: 2305441-31-8
分子量: 195.262
InChI 键: YRZREPYIUPXGEH-UWVGGRQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a derivative of vigabatrin, an antiepileptic drug that also inhibits GABA transaminase. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairments.

作用机制

The mechanism of action of 1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves the inhibition of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases brain GABA levels, which in turn increases the inhibitory tone of GABAergic neurons. This results in a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels and neuronal excitability, this compound has also been shown to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the expression of glutamate decarboxylase (GAD), an enzyme responsible for the synthesis of GABA.

实验室实验的优点和局限性

One advantage of 1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is its high selectivity for GABA transaminase, which minimizes off-target effects. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on GABA levels can be influenced by other factors, such as the availability of precursor molecules.

未来方向

Future research on 1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one could focus on its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Additionally, further studies could investigate the long-term effects of this compound on brain function and behavior, as well as its potential for use in combination with other drugs. Finally, the development of more soluble forms of this compound could improve its usability in lab experiments and clinical settings.

合成方法

The synthesis of 1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 4-(bromomethyl)cyclohexanone with (S)-pyrrolidine-3-carboxylic acid, followed by a sequence of reactions involving reduction, acylation, and deprotection. The final product is obtained through purification by column chromatography.

科学研究应用

1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological disorders. In animal models of epilepsy, this compound has been shown to increase brain GABA levels and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of Alzheimer's disease.

属性

IUPAC Name

1-[(3S,4S)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(14)12-5-9(7-13)10(6-12)8-3-4-8/h2,8-10,13H,1,3-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZREPYIUPXGEH-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C(C1)C2CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@H]([C@@H](C1)C2CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。